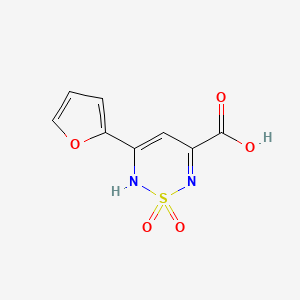
5-(2-furyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid
Overview
Description
The compound is a furan derivative. Furan derivatives are compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They have been used in various fields of medical and chemical industries .
Synthesis Analysis
Furan compounds can be synthesized from various methods. For instance, furan platform chemicals can be synthesized from biomass via furfural and 5-hydroxymethylfurfural . Another method involves the renewable synthesis of 3-(2-furyl)acrylic acid and its derivatives from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, 5-hydroxymethylfurfural can be transformed into 2,5-furandicarboxylic acid through electrocatalytic synthesis . Another example is the conversion of furfural to furfuryl alcohol through catalytic hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined through various methods. For example, the temperature dependences of saturated vapor pressures of some furan derivatives were determined by the Knudsen effusion method .Mechanism of Action
Target of Action
The primary target of the compound “5-(2-Furyl)-1,1-Dioxo-2H-1,2,6-Thiadiazine-3-Carboxylic Acid” is currently unknown. The compound may have a similar structure to other furyl compounds, which have been found to target proteins such as aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .
Mode of Action
Without specific information on the compound, it’s challenging to provide a detailed explanation of its interaction with its targets. Based on the structural similarity to other furyl compounds, it might interact with its target protein through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
If it targets aldose reductase like other furyl compounds, it could potentially influence the polyol pathway . This pathway is responsible for converting glucose into fructose, and its dysregulation has been linked to complications in diabetes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to other furyl compounds, it could potentially modulate the activity of its target protein, leading to changes in the associated biochemical pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQENKCRNILGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163064 | |
| Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid | |
CAS RN |
1011397-87-7 | |
| Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




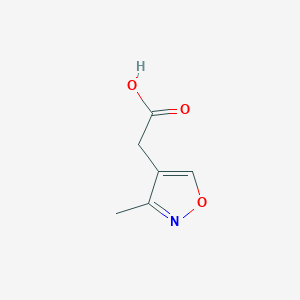


![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)
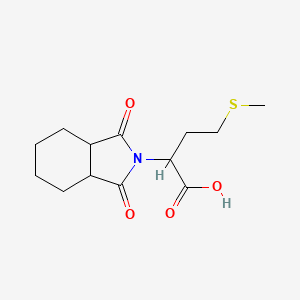


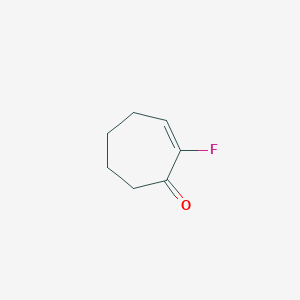
![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
![2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3373655.png)

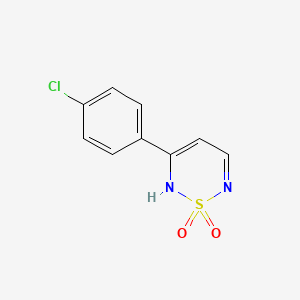
![1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373670.png)